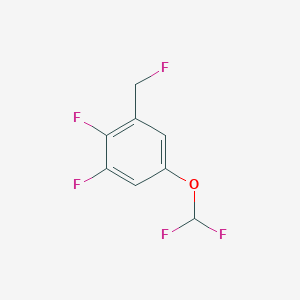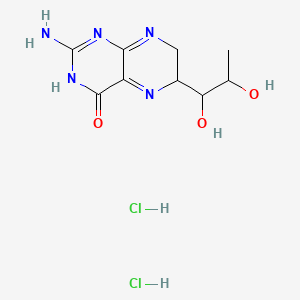
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro and fluoromethoxy group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorophenol and propanone.
Reaction Conditions: The fluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent. The chloro group is retained from the starting material.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Chloro-2-(trifluoromethoxy)phenyl)propan-1-one: This compound has a trifluoromethoxy group instead of a fluoromethoxy group, which can affect its chemical reactivity and biological activity.
1-(3-Chloro-2-(methoxy)phenyl)propan-1-one: The methoxy group in this compound can lead to different chemical and biological properties compared to the fluoromethoxy derivative.
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
1-[3-chloro-2-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-9(13)7-4-3-5-8(11)10(7)14-6-12/h3-5H,2,6H2,1H3 |
Clé InChI |
SYWJDROPLNEQQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)Cl)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)






